3-Acetoxy-2',4'-dimethylbenzophenone
Description
3-Acetoxy-2',4'-dimethylbenzophenone (CAS: 890099-08-8) is a benzophenone derivative with the molecular formula C₁₇H₁₆O₃ and a molecular weight of 268.31 g/mol . Its structure consists of two aromatic rings: one substituted with an acetoxy group (-OAc) at the 3-position and the other with methyl groups at the 2' and 4' positions (Figure 1). This compound is primarily used in biochemical research as a reference standard or catalyst, though specific applications remain understudied .
Properties
IUPAC Name |
[3-(2,4-dimethylbenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-7-8-16(12(2)9-11)17(19)14-5-4-6-15(10-14)20-13(3)18/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQDKWBPMPHYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641678 | |
| Record name | 3-(2,4-Dimethylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-08-8 | |
| Record name | [3-(Acetyloxy)phenyl](2,4-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-Dimethylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-2’,4’-dimethylbenzophenone typically involves the acetylation of 2’,4’-dimethylbenzophenone. The reaction is carried out using acetic anhydride and a suitable catalyst, such as sulfuric acid or phosphoric acid, under reflux conditions . The reaction proceeds as follows:
2’,4’-dimethylbenzophenone+acetic anhydride→3-Acetoxy-2’,4’-dimethylbenzophenone+acetic acid
Industrial Production Methods
In an industrial setting, the production of 3-Acetoxy-2’,4’-dimethylbenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-2’,4’-dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3-Acetoxy-2’,4’-dimethylbenzophenone has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Acetoxy-2’,4’-dimethylbenzophenone involves its interaction with molecular targets and pathways within biological systems. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol derivative, which may interact with enzymes or receptors. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomers
Key structural analogues include benzophenones with variations in substituent positions or functional groups. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Benzophenone Derivatives
Physicochemical Properties
- Thermal Stability and Reactivity: 4,4'-Dimethylbenzophenone (CAS 611-97-2) has been extensively studied for its polymorphic behavior, with three distinct crystal forms influenced by methyl group packing . Theoretical studies on similar compounds (e.g., 4,4-dimethylbenzophenone) reveal a dihedral angle of 51.9° between aromatic rings in the gas phase, which impacts molecular packing and stability . this compound lacks detailed polymorphism data, but its acetoxy group may enhance solubility in polar solvents compared to non-acetylated derivatives .
- Spectroscopic and Chromatographic Behavior: Gas chromatography (GC) response factors for benzophenone imines (e.g., 4,4’-dimethylbenzophenone imine: 0.246) suggest lower volatility compared to alkyl bromides (e.g., 3-bromo-1-phenylbutane: 0.685) . This trend likely extends to the acetoxy derivative, though experimental GC data for this compound is unavailable.
Biological Activity
3-Acetoxy-2',4'-dimethylbenzophenone is a compound belonging to the benzophenone family, recognized for its diverse biological activities and potential applications in various fields, including pharmaceuticals and biochemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHO
- Molecular Weight : 284.31 g/mol
- CAS Number : 890099-29-5
The compound features an aromatic ring structure typical of benzophenones, with acetoxy and dimethyl substituents that influence its chemical reactivity and biological interactions.
Photosensitization
This compound acts primarily as a photosensitizer , absorbing ultraviolet (UV) and visible light. Upon light absorption, it transitions to an excited state, leading to energy release that can activate other molecules. This property is particularly relevant in photodynamic therapy (PDT), where it can induce cytotoxic effects on target cells through reactive oxygen species (ROS) generation.
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which may help mitigate oxidative stress-related diseases. The ability to scavenge free radicals contributes to its potential therapeutic applications.
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its effectiveness varies with concentration and exposure time, making it a candidate for further exploration in antimicrobial formulations.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its potential use in treating inflammatory conditions .
In Vitro Studies
A series of in vitro experiments demonstrated the compound's ability to inhibit cell proliferation in cancer cell lines. For instance, when tested against human breast cancer cells (MCF-7), significant cytotoxicity was observed at concentrations above 10 µM after 24 hours of exposure. The mechanism appears to involve apoptosis induction through ROS generation .
| Cell Line | Concentration (µM) | % Cell Viability |
|---|---|---|
| MCF-7 | 0 | 100 |
| 10 | 75 | |
| 20 | 45 | |
| 50 | 10 |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies indicate strong interactions with enzymes involved in oxidative stress pathways, suggesting a mechanism for its antioxidant activity .
Comparison with Related Compounds
The biological activity of this compound can be compared with other benzophenone derivatives:
| Compound | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|
| This compound | Moderate | High |
| 3-Acetoxy-2',4'-difluorobenzophenone | Low | Moderate |
| 3-Acetoxy-2',4'-dichlorobenzophenone | High | Low |
The presence of methyl groups in this compound enhances its lipophilicity, potentially increasing its bioavailability compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
